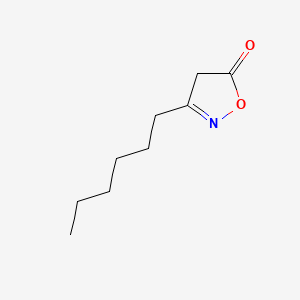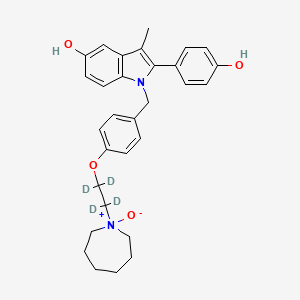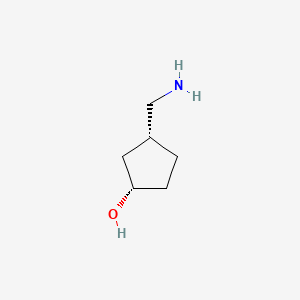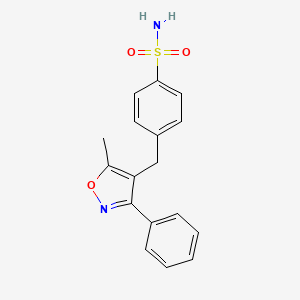
3-フェニル-4-(4-アミノスルホニルベンジル)-5-メチルイソキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is a heterocyclic compound that contains an isoxazole ring, a phenyl group, and a sulfonamide group
科学的研究の応用
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
- However, we can explore related compounds and their targets. For instance, some indole derivatives (which share structural similarities with this compound) have been studied for their pharmacological activities . These derivatives often interact with various receptors, enzymes, and signaling pathways.
Target of Action
生化学分析
Biochemical Properties
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The inhibition of acetylcholinesterase by 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to therapeutic applications in neurological disorders.
Cellular Effects
The effects of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can alter gene expression patterns, affecting the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cytotoxic effects, including reduced cell viability and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with acetylcholinesterase can influence the levels of acetylcholine, impacting neurotransmission and metabolic processes in the nervous system.
Transport and Distribution
The transport and distribution of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminosulfonylbenzyl bromide with 3-phenyl-5-methylisoxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
類似化合物との比較
Similar Compounds
3-Phenyl-5-methylisoxazole: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.
4-(4-Aminosulfonylbenzyl)-5-methylisoxazole: Lacks the phenyl group, affecting its overall stability and reactivity.
3-Phenyl-4-(4-methylsulfonylbenzyl)-5-methylisoxazole:
Uniqueness
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is unique due to the presence of both the phenyl and aminosulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-16(17(19-22-12)14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)23(18,20)21/h2-10H,11H2,1H3,(H2,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHKSWIQHRYFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)

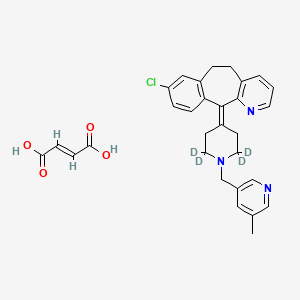
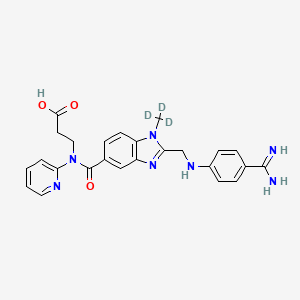
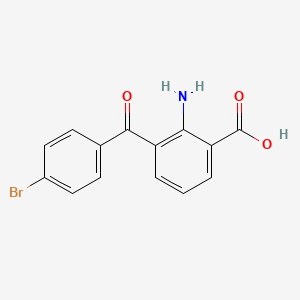
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

